Ioglycamide disodium

Description

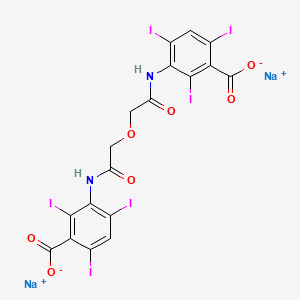

Structure

3D Structure of Parent

Properties

CAS No. |

3737-71-1 |

|---|---|

Molecular Formula |

C18H8I6N2Na2O7 |

Molecular Weight |

1171.7 g/mol |

IUPAC Name |

disodium;3-[[2-[2-(3-carboxylato-2,4,6-triiodoanilino)-2-oxoethoxy]acetyl]amino]-2,4,6-triiodobenzoate |

InChI |

InChI=1S/C18H10I6N2O7.2Na/c19-5-1-7(21)15(13(23)11(5)17(29)30)25-9(27)3-33-4-10(28)26-16-8(22)2-6(20)12(14(16)24)18(31)32;;/h1-2H,3-4H2,(H,25,27)(H,26,28)(H,29,30)(H,31,32);;/q;2*+1/p-2 |

InChI Key |

FJXNNXNSEXRWGF-UHFFFAOYSA-L |

Canonical SMILES |

C1=C(C(=C(C(=C1I)NC(=O)COCC(=O)NC2=C(C=C(C(=C2I)C(=O)[O-])I)I)I)C(=O)[O-])I.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Ioglycamide Disodium

The preparation of this compound involves multi-step organic synthesis, primarily centered on the condensation of iodine-substituted benzoic acid derivatives with reactive diacid intermediates, followed by conversion to physiologically tolerable salts. The most authoritative and detailed synthetic procedure is described in patent CA1048536A.

Synthesis of the Key Intermediate: 3,6,9-Trioxaundecane-1,11-dioyl-bis-(3-carboxy-2,4,6-triiodo-anilide)

The core step involves condensation between:

- Anhydrous 3-amino-2,4,6-triiodo-benzoic acid (iodinated aromatic amine)

- 3,6,9-trioxaundecane-1,11-diacid dichloride (a reactive diacid chloride intermediate)

Procedure:

-

- Suspend 51.5 g (0.1 mole) of anhydrous 3-amino-2,4,6-triiodo-benzoic acid in 100 mL of dimethylacetamide.

- Slowly add 15.5 g (0.06 mole) of 3,6,9-trioxaundecane-1,11-diacid dichloride dropwise while stirring.

- The temperature rises gradually to approximately 50 °C, and the mixture becomes a clear solution.

- Stir the reaction mixture overnight at this temperature.

-

- Add the reaction solution dropwise to 1 liter of 0.28 N sodium hydroxide solution.

- Carefully add 200 mL of 2 N hydrochloric acid to precipitate the product.

- Filter the precipitate by suction, wash with water, and dry.

- The yield is practically quantitative.

Preparation of 3,6,9-Trioxaundecane-1,11-diacid and its Dichloride:

- The diacid is prepared by oxidizing tetraethylene glycol with nitric acid, following methods similar to British Patent No. 639,491.

- Purification can be achieved by isolating the dicyclohexylamine salt or distilling the dimethyl ester.

- The diacid dichloride is synthesized by reacting the diacid with thionyl chloride in toluene, followed by distillation to remove solvents, yielding the desired acid dichloride.

Conversion to Physiologically Tolerable Salts

The crude 3,6,9-trioxaundecane-1,11-dioyl-bis-(3-carboxy-2,4,6-triiodo-anilide) can be converted into salts suitable for medical use by neutralization with bases such as N-methylglucamine or sodium hydroxide.

Examples:

| Salt Type | Reagents Used | Iodine Content (mg/mL) | Notes |

|---|---|---|---|

| Methylglucamine Salt | 287 g N-methylglucamine, 92 g disodium edetate, water | 180 | Sterilized at 120 °C in ampoules |

| Mixed Salt Solution | 446.8 g 3,6,9-trioxaundecane derivative, 75.5 g caustic soda, 13.9 g N-methylglucamine | Not specified | Ready for use solution |

These salt solutions are prepared by dissolving the iodinated compound in water with the base and sterilizing the solution for clinical applications.

Analytical and Quality Control Aspects

A simple and reliable method for measuring ioglycamide concentrations in biological fluids involves precipitation with sulfuric acid followed by redissolution in sodium hydroxide and ultraviolet absorbance measurement at 237 nm. This method shows high recovery rates (93–99%) for ioglycamide concentrations ranging from 0.66 to 6.59 mmol/L, indicating the compound's stability and suitability for quantitative analysis in pharmacokinetic studies.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Oxidation of tetraethylene glycol | Nitric acid oxidation | Produces 3,6,9-trioxaundecane-1,11-diacid |

| Purification of diacid | Isolation of dicyclohexylamine salt or distillation | Purified diacid for further reaction |

| Conversion to diacid dichloride | Thionyl chloride in toluene, distillation | 3,6,9-trioxaundecane-1,11-diacid dichloride |

| Condensation with amino acid | 3-amino-2,4,6-triiodo-benzoic acid + diacid dichloride in dimethylacetamide at ~50 °C overnight | Formation of bis-anilide iodinated compound |

| Salt formation | Neutralization with N-methylglucamine or sodium hydroxide | Formation of physiologically tolerable salts |

| Sterilization | Autoclaving at 120 °C | Ready-to-use sterile solutions for medical use |

Research Findings and Notes

- The condensation reaction in dimethylacetamide is efficient, yielding practically quantitative amounts of the iodinated bis-anilide compound.

- The intermediate diacid and its dichloride are critical for the synthesis and require careful preparation and purification.

- Salt formation with N-methylglucamine improves the physiological tolerability and solubility of the final contrast agent.

- Analytical methods confirm the stability and purity of this compound in biological samples, supporting its clinical utility.

- No reliable alternative preparation methods or significant modifications have been documented in the available literature, indicating that the described process remains the standard.

Chemical Reactions Analysis

Types of Reactions

Ioglycamide disodium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H2O2) and other oxidizing agents are commonly used for oxidation reactions.

Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) are used for reduction reactions.

Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce iodinated quinones, while reduction may yield iodinated amines.

Scientific Research Applications

Medical Imaging

Contrast Agent in Radiography

Ioglycamide disodium is predominantly used as a contrast medium in radiological examinations, enhancing the visibility of internal structures during imaging procedures. It is particularly effective in:

- Intravenous Urography : Ioglycamide enhances the visualization of the urinary tract, facilitating the diagnosis of conditions such as kidney stones and tumors.

- Cholangiography : It aids in the imaging of the biliary system, helping to identify obstructions or abnormalities.

Case Study: Efficacy in Cholangiography

A study conducted by Bell et al. evaluated the pharmacokinetics of ioglycamide in jaundiced and anicteric patients. The research highlighted its effectiveness in improving bile flow visualization during cholangiographic procedures, demonstrating significant plasma binding and renal excretion characteristics .

Pharmacokinetics and Safety Profile

Excretion Studies

Research indicates that this compound is primarily excreted via the kidneys, with studies showing its renal and biliary excretion patterns. For instance, a comparative study revealed that ioglycamide significantly altered bile flow dynamics compared to traditional agents like chenodeoxycholic acid, suggesting its unique role in managing biliary lipid secretion .

| Study | Findings |

|---|---|

| Bell et al. (Year) | Demonstrated effective renal excretion and plasma binding characteristics. |

| Comparative Study | Showed reduced cholesterol secretion independent of bile acids (P < 0.01). |

Therapeutic Applications

Potential in Treatment Protocols

Beyond imaging, this compound has been explored for its therapeutic potential. Its unique properties allow for applications in:

- Biliary Disorders : The compound's impact on bile flow may provide insights into treating conditions like cholestasis.

- Research on Liver Function : Investigations into its effects on liver function tests have been conducted, indicating possible benefits in monitoring liver health.

Research Methodologies

Analytical Techniques for Measurement

A novel method for measuring urinary excretion of ioglycamide has been developed using sulfuric acid precipitation techniques. This method enhances the accuracy of quantifying ioglycamide levels in biological samples, facilitating further pharmacokinetic studies .

Conclusion and Future Directions

This compound stands out as a versatile compound with significant applications in medical imaging and potential therapeutic uses. Ongoing research is essential to fully elucidate its mechanisms and broaden its applications beyond current uses.

Mechanism of Action

Ioglycamide disodium exerts its effects by absorbing X-rays due to its high iodine content. When injected into the body, the compound enhances the contrast of internal structures in radiographic images. The iodine atoms in this compound interact with X-rays, absorbing them and preventing their passage through the body. This results in a clear and detailed image of the targeted area.

Comparison with Similar Compounds

Mechanism of Biliary Excretion

While both ioglycamide disodium and taurocholate (a bile acid) influence bile flow, their excretion mechanisms differ fundamentally:

Effects on Bile Flow and Concentration

Experimental data from canine models under taurocholate infusion (0.4–3.2 µmol/min/kg) reveal contrasting outcomes:

Clinical Implications

Structural Comparison with Disodium Phosphate

Molecular and Functional Properties

Though both compounds share a disodium (Na₂) backbone, their applications diverge:

Key Research Findings

This compound in Human Studies

In postoperative patients, this compound infusion (4 µmol/min/kg) increased bile flow by 50% within 2 hours. Biliary lipid secretion (cholesterol, phospholipids) remained unchanged, confirming its role as a non-lipid-dependent choleretic agent .

Mechanistic Insights from Canine Models

Biological Activity

Ioglycamide disodium is a contrast agent primarily used in medical imaging, particularly in radiological procedures. Its biological activity encompasses its pharmacokinetics, effects on bile flow, and interactions with various biological systems. This article will explore these aspects in detail, supported by case studies and research findings.

Pharmacokinetics

Ioglycamide is a non-ionic contrast medium that is generally well-tolerated in patients undergoing imaging procedures. Its pharmacokinetic profile indicates rapid distribution and elimination from the body, primarily through the renal system. The compound is excreted unchanged in the urine, which is crucial for its effectiveness as a contrast agent.

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value |

|---|---|

| Half-life | Approximately 2 hours |

| Peak plasma concentration | 30 minutes post-injection |

| Excretion | 90% via urine |

| Volume of distribution | 0.2 L/kg |

Effects on Bile Flow

Research has demonstrated that ioglycamide influences bile flow and the excretion of organic anions. A study on canine models indicated that the infusion of taurocholate increased bile flow while simultaneously decreasing the concentration of ioglycamide in bile. This suggests that ioglycamide and taurocholate utilize different mechanisms for biliary excretion, highlighting the complexity of its biological activity .

Case Study: Taurocholate Infusion in Canines

- Objective : To assess the effect of taurocholate on biliary excretion of ioglycamide.

- Method : Canine subjects underwent intravenous infusion of ioglycamide alongside varying doses of sodium taurocholate.

- Findings : Increased taurocholate infusion rates resulted in enhanced bile flow but did not increase biliary ioglycamide excretion, indicating separate excretion pathways for these compounds .

Biological Effects

The biological effects of ioglycamide are dose-dependent and reversible. In studies conducted on rats, it was observed that ioglycamide interfered with the excretion of conjugated substances, suggesting potential implications for liver function and metabolic processes .

Table 2: Biological Effects Observed in Animal Studies

| Effect | Observation |

|---|---|

| Biliary excretion rate | Dose-dependent reduction |

| Liver enzyme activity | Altered levels post-administration |

| Reversibility | Effects normalized after cessation |

Clinical Implications

Ioglycamide's role as a contrast agent necessitates understanding its biological activity to mitigate potential side effects during imaging procedures. Clinical studies have shown that while generally safe, adverse reactions can occur, particularly in patients with pre-existing renal conditions or allergies to iodine-based compounds.

Q & A

Q. Q1. What are the established methodologies for synthesizing and characterizing ioglycamide disodium in laboratory settings?

Methodological Answer:

- Synthesis: Follow protocols for iodinated contrast agent preparation, emphasizing controlled pH (7.0–8.5) and stoichiometric ratios of sodium iodide to the organic backbone. Monitor reaction completion via HPLC or TLC .

- Characterization: Use FTIR to confirm amide and carboxylate functional groups, and ICP-MS for sodium quantification. Validate purity via elemental analysis (C, H, N, I) and X-ray crystallography for structural confirmation .

Q. Q2. How do researchers validate the stability of this compound under physiological conditions?

Methodological Answer:

- Design accelerated degradation studies at 37°C in phosphate-buffered saline (PBS) at pH 7.3. Assess stability using UV-Vis spectroscopy (monitoring iodine release) and LC-MS to detect degradation byproducts. Compare results with pharmacopeial standards for iodinated agents .

Q. Q3. What statistical frameworks are recommended for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer:

- Apply non-linear regression models (e.g., Hill equation) to quantify EC50 values. Use ANOVA for inter-group comparisons and Bayesian hierarchical models to account for batch-to-batch variability. Validate assumptions with Q-Q plots and residual analysis .

Advanced Research Questions

Q. Q4. How can contradictory results in this compound’s renal clearance kinetics be resolved?

Methodological Answer:

- Step 1: Conduct meta-analysis of existing pharmacokinetic datasets, stratifying by variables like patient age, renal function, and co-administered drugs.

- Step 2: Use mechanistic compartmental modeling to isolate confounding factors (e.g., protein binding efficiency). Validate with in situ perfusion studies in animal models .

- Step 3: Apply sensitivity analysis to identify dominant variables (e.g., glomerular filtration rate) contributing to discrepancies .

Q. Q5. What experimental designs minimize bias in assessing this compound’s cellular uptake efficiency?

Methodological Answer:

- Blinded Protocols: Randomize cell line exposures and use automated image analysis (e.g., confocal microscopy with fluorophore-tagged ioglycamide).

- Controls: Include competitive inhibitors (e.g., ioxaglate) to confirm specificity. Normalize uptake data to cellular protein content or DNA concentration .

- Reproducibility: Pre-register protocols on platforms like OSF and share raw data in FAIR-compliant repositories .

Q. Q6. How can computational models predict this compound’s interactions with novel biological targets?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to simulate binding affinities with putative targets (e.g., sodium-iodide symporter). Validate with molecular dynamics simulations (NAMD/GROMACS) .

- Data Integration: Cross-reference predictions with transcriptomic datasets (e.g., GEO Database) to identify co-expressed pathways. Prioritize in vitro validation using CRISPR-Cas9 knockout models .

Methodological Guidance for Data Interpretation

Q. Q7. How should researchers address batch variability in this compound’s spectroscopic data?

Methodological Answer:

- Preprocessing: Normalize spectra using Savitzky-Golay smoothing and baseline correction.

- Multivariate Analysis: Apply PCA or PLS-DA to distinguish batch effects from biological signals. Use ANOVA-simultaneous component analysis (ASCA) for multifactorial datasets .

Q. Q8. What criteria determine the ethical validity of in vivo studies involving this compound?

Methodological Answer:

- Compliance: Adhere to ARRIVE 2.0 guidelines for animal studies, including power analysis to justify sample sizes.

- Ethical Review: Submit protocols to institutional IACUC panels, emphasizing minimization of renal toxicity through dose optimization .

Literature and Data Synthesis

Q. Q9. How to systematically evaluate conflicting findings in this compound’s mechanism of action?

Methodological Answer:

- Systematic Review: Follow PRISMA guidelines to screen PubMed/Embase studies. Use ROBINS-I tool to assess bias in preclinical studies.

- Evidence Synthesis: Create evidence tables comparing experimental conditions (e.g., concentration ranges, model organisms) and outcomes. Highlight methodological heterogeneities in discussion sections .

Q. Q10. What strategies enhance reproducibility in this compound research?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.